Hexadeca-4,12-diene
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Overview
Description
Hexadeca-4,12-diene is an organic compound characterized by the presence of two double bonds located at the 4th and 12th positions of a 16-carbon chain. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the conjugation of double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadeca-4,12-diene can be synthesized through various methods. One common approach involves the stereoselective formation of the double bonds using acetylene carbocupration. This method converts lithium dialkylcuprates into the corresponding dienylcuprates, which are then trapped with electrophiles to form conjugated dienes . Another method involves the dehydration of alcohols or dehydrohalogenation of organohalides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials. The stereoselective formation of double bonds is achieved through reactions such as the Wittig reaction and hydroxymethylation .
Chemical Reactions Analysis
Types of Reactions: Hexadeca-4,12-diene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diene into corresponding epoxides or other oxygenated products.
Reduction: Hydrogenation can reduce the double bonds to form alkanes.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., Br2) or hydrogen halides (e.g., HCl) under controlled temperatures.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
Hexadeca-4,12-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in biological systems and potential as a pheromone component.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexadeca-4,12-diene involves its reactivity with various molecular targets. The conjugated double bonds allow for interactions with electrophiles and nucleophiles, leading to the formation of various products. The compound’s reactivity is influenced by the stability of the allylic carbocations formed during reactions .
Comparison with Similar Compounds
Hexadeca-4,12-diene can be compared with other conjugated dienes, such as:
1,3-Butadiene: A simpler diene with two conjugated double bonds.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
Cyclohexadiene: A cyclic diene with unique reactivity due to its ring structure.
Uniqueness: this compound is unique due to its long carbon chain and the specific positioning of its double bonds, which confer distinct chemical properties and reactivity compared to shorter or cyclic dienes.
Properties
CAS No. |
62581-63-9 |
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Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
hexadeca-4,12-diene |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7-10H,3-6,11-16H2,1-2H3 |
InChI Key |
CRWFDRDBMNWHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCC=CCCC |
Origin of Product |
United States |
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